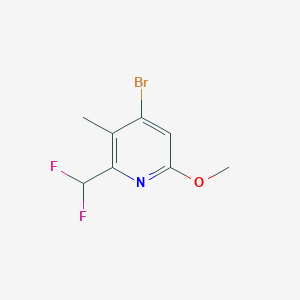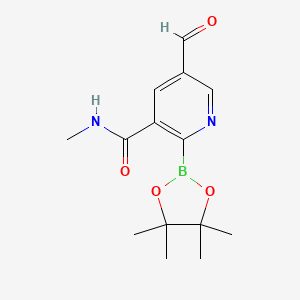
5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the formation of the boronic ester group through nucleophilic and amidation reactions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the boronic ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Coupling reagents: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The pathways involved include the formation and cleavage of boronic ester bonds in response to environmental changes such as pH and the presence of specific ions .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester compound with similar reactivity but different functional groups.
Thiophene-2-boronic acid pinacol ester: A boronic ester with a thiophene ring, used in similar coupling reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester with a methoxy group, used in organic synthesis.
Uniqueness
5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its combination of a formyl group, a boronic ester group, and a pyridine ring. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H19BN2O4 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
5-formyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)11-10(12(19)16-5)6-9(8-18)7-17-11/h6-8H,1-5H3,(H,16,19) |
InChI Key |
GZZPJFYBPDJWRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C=O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B14781246.png)
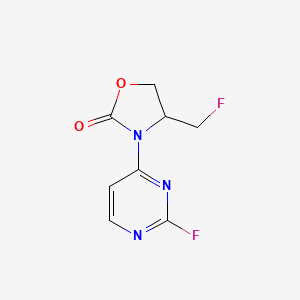
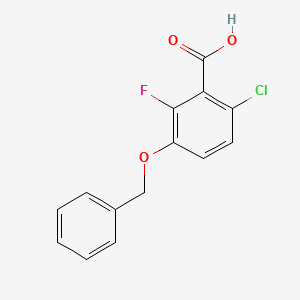
![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)
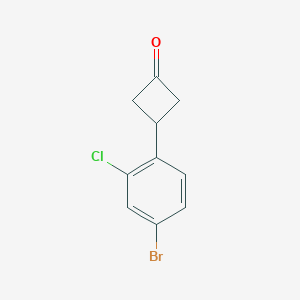
![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
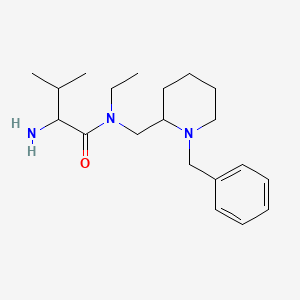
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
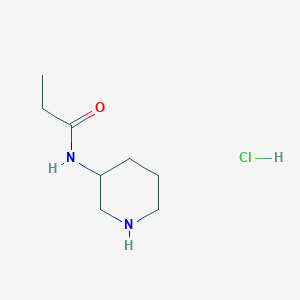
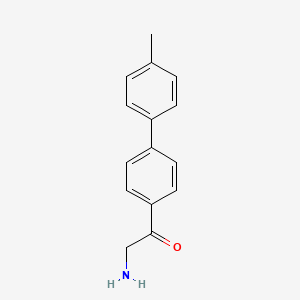
![N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
